2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with furan-2-ylmethylamine to form the intermediate amide.
Cyclization: The intermediate amide is then subjected to cyclization with tetrahydro-2H-pyran-4-ylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-methylphenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c19-14-3-5-16(6-4-14)24-13-18(21)20(12-17-2-1-9-23-17)15-7-10-22-11-8-15/h1-6,9,15H,7-8,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGDSRBJXFTBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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